Dihydrochloride Salt Enhances Aqueous Solubility Over Free Base by Salt Formation Principle
The dihydrochloride salt of 5-(piperazin-1-ylmethyl)benzene-1,3-diol is expected to exhibit significantly higher aqueous solubility than the free base, consistent with the well-documented solubility advantage of hydrochloride salts for ionizable amines [1]. The free base (CAS 847544-93-8) has a molecular weight of 208.26 g/mol and a predicted pKa of 9.44±0.10, indicating that protonation under physiological conditions is incomplete for the free base but ensured in the pre-formed dihydrochloride salt . The dihydrochloride (CAS 847375-11-5) has a molecular weight of 281.18 g/mol, reflecting the addition of two HCl equivalents . While direct aqueous solubility values for this specific compound are not publicly available, general salt-formation principles indicate that hydrochloride salts of similarly basic amines typically improve solubility by 10- to 1000-fold relative to their free-base counterparts [1].
| Evidence Dimension | Aqueous solubility (qualitative expectation based on salt form) |
|---|---|
| Target Compound Data | Dihydrochloride salt (CAS 847375-11-5, MW 281.18 g/mol); pre-protonated piperazine nitrogen atoms |
| Comparator Or Baseline | Free base (CAS 847544-93-8, MW 208.26 g/mol); predicted pKa 9.44±0.10 |
| Quantified Difference | Typical solubility enhancement of 10- to 1000-fold for hydrochloride salts of basic amines (class-level) [1] |
| Conditions | Class-level inference based on salt-form principles; no direct experimental solubility comparison available for this specific compound. |
Why This Matters
For procurement, the pre-formed dihydrochloride salt eliminates the need for in situ pH adjustment and ensures consistent dissolution in aqueous assay buffers, reducing inter-experiment variability.
- [1] Williams, H. D.; Trevaskis, N. L.; Charman, S. A.; Shanker, R. M.; Charman, W. N.; Pouton, C. W.; Porter, C. J. H. Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacol. Rev. 2013, 65, 315-499. https://doi.org/10.1124/pr.112.005660. View Source
